ethyl 4-oxo-3-phenyl-1H-pyridazine-6-carboxylate
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Overview
Description
ethyl 4-oxo-3-phenyl-1H-pyridazine-6-carboxylate is a heterocyclic compound with a pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-6-phenyl-3-pyridazinecarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization with benzaldehyde. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-oxo-3-phenyl-1H-pyridazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
ethyl 4-oxo-3-phenyl-1H-pyridazine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-6-phenyl-3-pyridazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-hydroxy-5,6-diphenyl-4-pyridazinecarboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-cyano-6-phenyl-5-substituted-3(2H)-pyridazinones
Uniqueness
ethyl 4-oxo-3-phenyl-1H-pyridazine-6-carboxylate is unique due to its specific substitution pattern on the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H12N2O3 |
---|---|
Molecular Weight |
244.25g/mol |
IUPAC Name |
ethyl 4-oxo-3-phenyl-1H-pyridazine-6-carboxylate |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-13(17)10-8-11(16)12(15-14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,16) |
InChI Key |
GSAMTLKOPFKPGN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=O)C(=NN1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C(=NN1)C2=CC=CC=C2 |
Origin of Product |
United States |
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